2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of chlorine and methyl groups in the structure of this compound imparts unique chemical properties that make it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone typically involves the chlorination of 5,6-dimethyl-4(3H)-pyrimidinone. One common method is to react 5,6-dimethyl-4(3H)-pyrimidinone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5,6-dimethyl-4(3H)-pyrimidinone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in an appropriate solvent (e.g., methanol or ethanol) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of 2-alkoxy-5,6-dimethyl-4(3H)-pyrimidinone or 2-amino-5,6-dimethyl-4(3H)-pyrimidinone.
Oxidation: Formation of 2-chloro-5,6-dimethylpyrimidine-4-carboxylic acid or 2-chloro-5,6-dimethylpyrimidine-4-aldehyde.
Reduction: Formation of 2-chloro-5,6-dimethyl-1,4-dihydropyrimidinone.
Scientific Research Applications
2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine and methyl groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone can be compared with other pyrimidinone derivatives, such as:
2-Chloro-4(3H)-pyrimidinone: Lacks the methyl groups, which may result in different chemical reactivity and biological activity.
5,6-Dimethyl-4(3H)-pyrimidinone: Lacks the chlorine atom, which may affect its ability to undergo nucleophilic substitution reactions.
2,4-Dichloro-5,6-dimethylpyrimidine: Contains an additional chlorine atom, which may enhance its reactivity towards nucleophiles.
The presence of both chlorine and methyl groups in this compound makes it unique and versatile for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-4,5-dimethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-3-4(2)8-6(7)9-5(3)10/h1-2H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYARGYTDWLVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.